

The Discovery of "Brevium": A Technical Account of Protactinium-234's Unveiling

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In 1913, within the vibrant field of early radiochemistry, Kasimir Fajans and his student Oswald Helmuth Göhring at the University of Karlsruhe made a pivotal discovery.[1][2] While investigating the intricate decay chain of Uranium-238, they successfully identified and characterized a new, short-lived element.[3][4] This element, an isotope with a mass number of 234, was the first of what we now know as protactinium to be discovered.[1][5] Due to its remarkably brief existence, they aptly named it "Brevium," from the Latin word for brief.[3][5][6] This guide provides a technical overview of their landmark discovery, detailing the nuclear context, experimental approach, and the quantitative data that defined this new element.

The Nuclear Context: Uranium-238 Decay

Protactinium-234 (Pa-234), historically known as Uranium-X2 (UX2), is a naturally occurring beta emitter and a crucial, albeit transient, link in the Uranium-238 decay series.[4][7] The process begins with Uranium-238, which decays via alpha emission to Thorium-234 (Th-234), also known as UX1. This thorium isotope is also unstable and, through beta decay, transforms into **Protactinium-234**.

A key aspect of this decay step is the existence of a nuclear isomer, **Protactinium-234**m (Pa-234m), which is the initial product of Thorium-234's decay. This metastable state, UX2, has a very short half-life and decays via isomeric transition to the ground state, Pa-234 (sometimes called UZ), which has a longer half-life before it undergoes beta decay to Uranium-234.[7] Fajans and Göhring were the first to isolate and identify this short-lived UX2 product.[1][5][6]



Quantitative Data Summary

The work of Fajans and Göhring, supplemented by subsequent measurements, established the fundamental properties of the isotopes involved in the decay from Thorium-234 to Uranium-234.

Isotope (Historic Name)	Symbol	Half-Life	Decay Mode	Discoverers	Year
Thorium-234 (UX1)	234Th	24.1 days	Beta (β-)	Rutherford & Soddy	1902
Protactinium- 234m (UX2)	234mPa	1.17 minutes	Isomeric Transition / β-	Fajans & Göhring	1913
Protactinium- 234 (UZ)	234Pa	6.7 hours	Beta (β-)	Fajans & Göhring	1913
Uranium-234 (UII)	234U	2.45 x 105 years	Alpha (α)	-	-

Table 1: Quantitative properties of key isotopes in the discovery of **Protactinium-234**. Data compiled from multiple sources confirming the half-lives and decay modes central to the work of Fajans and Göhring.[1][5][6][8]

Experimental Protocols

The original 1913 publication, "Über das Uran X2-das neue Element der Uranreihe" (On Uranium X2, the new element of the uranium series), outlined their experimental approach.[2] While lacking the detailed format of modern papers, the methodology can be reconstructed based on their descriptions and the common radiochemical techniques of the era. The primary challenge was to rapidly separate the short-lived daughter product (UX2/Pa-234m) from its parent (UX1/Th-234).

- 1. Preparation of Uranium-X1 (Thorium-234) Source:
- A large quantity of a uranium salt, such as uranium nitrate, was used as the starting material.

Foundational & Exploratory



- The uranium was dissolved in an appropriate solvent.
- The first decay product, Uranium-X1 (Thorium-234), was chemically separated from the bulk uranium. A common method at the time involved precipitating the uranium, leaving the thorium in the solution (filtrate), or co-precipitating the thorium with a carrier compound while the uranium remained in solution. They exploited the different chemical properties of uranium and thorium.

2. Separation of Uranium-X2 (Protactinium-234m):

- The isolated Thorium-234 (UX1) sample served as a continuous source of **Protactinium-234**m (UX2), as the thorium decayed.
- Fajans and Göhring needed a method to remove the newly formed Pa-234m from the Th-234 source. Based on the radioactive displacement law, they knew this new element should belong to a different chemical group than thorium.
- Their key innovation was a rapid separation technique. They likely used a form of surface adsorption or co-precipitation. One described method involves placing a lead plate or another metallic surface into the UX1 solution. The chemically distinct UX2 would preferentially deposit onto the surface of the plate.
- This procedure had to be performed quickly, within minutes, to isolate the UX2 before it completely decayed.

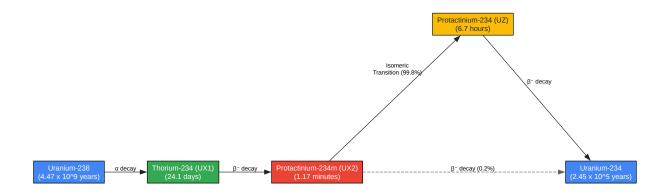
3. Radiometric Measurement:

- The activity of the separated products was measured using an electroscope, a standard instrument of the time for detecting ionizing radiation.
- By quickly transferring the lead plate with the deposited UX2 to the electroscope, they could measure the intense beta radiation it emitted.
- They observed that the activity of the isolated sample decayed very rapidly, allowing them to calculate its half-life to be approximately 1.17 minutes.[1][5][6] This confirmed they had isolated a new, highly unstable substance.



Visualizations

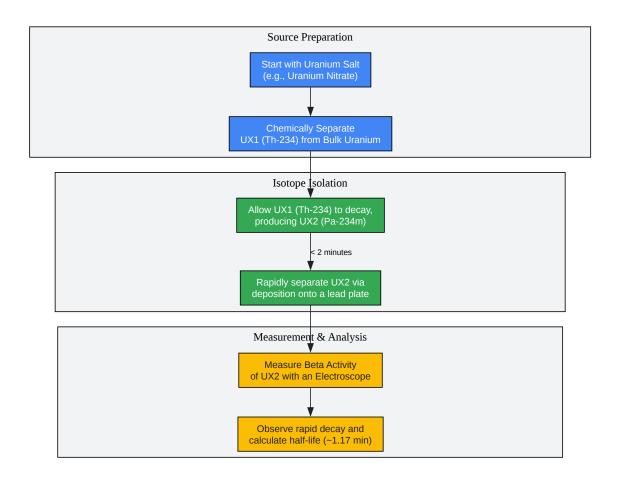
The relationships within the uranium decay chain and the experimental process can be visualized through the following diagrams.



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Caption: The Uranium-238 decay pathway leading to the formation of **Protactinium-234** isomers.





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Caption: Reconstructed experimental workflow for the isolation of 'Brevium' (Pa-234m).

Significance and Conclusion

The discovery of "Brevium" by Fajans and Göhring was more than just the identification of a new radioactive substance; it was a critical validation of the emerging laws of radioactive displacement and the concept of isotopes.[9][10] Their work demonstrated that an element



could exist in an extremely transient form, continuously generated and rapidly decaying within a radioactive series. While the name "Brevium" was later superseded by "Protactinium" following the discovery of the much more stable isotope Pa-231 in 1918 by two independent groups (Otto Hahn and Lise Meitner; Frederick Soddy and John Cranston), the foundational work of Fajans and Göhring remains a cornerstone in the history of nuclear chemistry.[4][5][6] Their ingenious and rapid separation techniques paved the way for future studies of short-lived isotopes, expanding our understanding of the fundamental nature of matter.

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